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Compound of Interest

Compound Name: 6-Bromoquinoline-3-carboxamide

Cat. No.: B1513317 Get Quote

An In-depth Exploration of a Key Scaffold in Kinase-Targeted Drug Discovery

Introduction
6-Bromoquinoline-3-carboxamide is a heterocyclic organic compound that has garnered

significant interest within the medicinal chemistry community. Its rigid quinoline core,

substituted with a bromine atom and a carboxamide group, provides a unique three-

dimensional structure and electronic profile, making it a versatile scaffold for the design of

targeted therapeutics. This guide, intended for researchers, scientists, and drug development

professionals, offers a comprehensive overview of 6-Bromoquinoline-3-carboxamide,

including its fundamental properties, synthesis, analytical characterization, and its pivotal role

in the development of kinase inhibitors, particularly those targeting the DNA damage response

pathway.

Core Molecular Attributes
A precise understanding of the fundamental physicochemical properties of 6-Bromoquinoline-
3-carboxamide is essential for its effective application in research and development.
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Property Value Source

CAS Number 1296950-96-3 --INVALID-LINK--

Molecular Formula C₁₀H₇BrN₂O
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 251.08 g/mol --INVALID-LINK--

Appearance Powder or liquid --INVALID-LINK--

Purity Typically ≥95% --INVALID-LINK--

Note: Experimental data on properties such as melting point and solubility for 6-
Bromoquinoline-3-carboxamide are not extensively reported in publicly available literature.

These properties would need to be determined empirically.

Strategic Importance in Drug Discovery: Targeting
the DNA Damage Response
The 6-bromoquinoline-3-carboxamide scaffold has emerged as a privileged structure in the

design of inhibitors for key signaling proteins, most notably Ataxia Telangiectasia Mutated

(ATM) kinase.[1][2] ATM is a critical regulator of the DNA damage response (DDR), a complex

network of signaling pathways that cells activate to detect and repair DNA lesions, such as

double-strand breaks (DSBs).[3][4][5] In many cancers, the DDR pathway is hyperactive,

allowing tumor cells to survive the DNA damage caused by their rapid proliferation and by

genotoxic cancer therapies like radiation and chemotherapy.[1]

By inhibiting ATM, researchers aim to sensitize cancer cells to these treatments, preventing

DNA repair and leading to programmed cell death (apoptosis). The quinoline-3-carboxamide

core has been identified as a potent hinge-binding motif for kinases in the PI3K-related kinase

(PIKK) family, to which ATM belongs.[6] The bromine atom at the 6-position can enhance

binding affinity and modulate the pharmacokinetic properties of the molecule.

The ATM Signaling Pathway
Upon detection of DNA double-strand breaks, ATM is activated and initiates a signaling

cascade that involves the phosphorylation of numerous downstream targets. This leads to cell
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cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
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Caption: The ATM signaling pathway in response to DNA double-strand breaks.

Synthesis and Purification
The synthesis of 6-Bromoquinoline-3-carboxamide is typically achieved through a multi-step

process, starting from commercially available precursors. The general strategy involves the

formation of the corresponding carboxylic acid, followed by amidation.
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Experimental Protocol: Synthesis of 6-Bromoquinoline-
3-carboxamide
This protocol is a representative procedure based on established chemical transformations for

the synthesis of quinoline carboxamides.

Step 1: Synthesis of 6-Bromoquinoline-3-carboxylic acid

The precursor, 6-bromoquinoline-3-carboxylic acid, can be synthesized via various established

routes, often starting from 4-bromoaniline. A common approach involves a modified Skraup

synthesis or a Gould-Jacobs reaction to construct the quinoline ring system, followed by

functional group manipulations to introduce the carboxylic acid at the 3-position.

Step 2: Amidation of 6-Bromoquinoline-3-carboxylic acid

Materials:

6-Bromoquinoline-3-carboxylic acid

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

Ammonia source (e.g., ammonium hydroxide, ammonium chloride with a base)

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Anhydrous base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) if using

ammonium salt.

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Appropriate eluents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol

mixtures)
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Procedure:

Activation of the Carboxylic Acid: In a flame-dried, round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq)

in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction

to stir at room temperature or gently reflux until the reaction is complete (monitored by

TLC or LC-MS), typically 1-3 hours.

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to

remove excess thionyl chloride and solvent. The resulting crude acid chloride can be used

directly in the next step.

Amidation: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, prepare

a solution of the ammonia source. For example, bubble ammonia gas through the solution

or add a solution of ammonium hydroxide at 0 °C. Alternatively, use ammonium chloride

(1.5 eq) and a non-nucleophilic base like triethylamine (2.2 eq). Add the ammonia source

to the acid chloride solution dropwise at 0 °C.

Reaction Progression: Allow the reaction to warm to room temperature and stir until

completion (monitored by TLC or LC-MS).

Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM or

ethyl acetate (3x). Combine the organic layers and wash with saturated sodium

bicarbonate solution, followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by silica gel column chromatography

using an appropriate eluent system to afford 6-Bromoquinoline-3-carboxamide.
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Caption: A generalized workflow for the synthesis of 6-Bromoquinoline-3-carboxamide.
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Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structural

integrity of synthesized 6-Bromoquinoline-3-carboxamide.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of 6-Bromoquinoline-3-
carboxamide.

Instrumentation: A standard HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic

acid or trifluoroacetic acid for improved peak shape.

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: 254 nm is generally effective for quinoline-based compounds.

Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g.,

acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through

a 0.45 µm syringe filter before injection.

Purity Calculation: Purity is determined by the area percentage of the main peak relative to

the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons

on the quinoline ring system and the protons of the carboxamide group. The chemical shifts

and coupling constants provide information about the substitution pattern.

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and

their chemical environments, including the carbonyl carbon of the amide.
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. The

mass spectrum of 6-Bromoquinoline-3-carboxamide will exhibit a characteristic isotopic

pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural

abundance, resulting in two molecular ion peaks ([M]+ and [M+2]+) of similar intensity.

Conclusion
6-Bromoquinoline-3-carboxamide stands as a compound of significant interest for

researchers in medicinal chemistry and drug discovery. Its role as a versatile scaffold,

particularly in the development of ATM kinase inhibitors, highlights its potential in advancing

cancer therapeutics. This guide provides a foundational understanding of its properties,

synthesis, and analysis, serving as a valuable resource for scientists working at the forefront of

targeted therapy development. Further exploration and empirical characterization of this

molecule and its derivatives are poised to yield novel insights and therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [6-Bromoquinoline-3-carboxamide: A Technical Guide for
Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1513317#6-bromoquinoline-3-carboxamide-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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